N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide: is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group, a piperidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the 4-fluorophenyl group, and the coupling with the piperidine and cyclopropyl groups. Common synthetic methods include:
Formation of Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated pyridazine intermediate.
Coupling with Piperidine and Cyclopropyl Groups:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-cyclopropyl-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- N-cyclopropyl-1-(6-(4-bromophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- N-cyclopropyl-1-(6-(4-methylphenyl)pyridazin-3-yl)piperidine-4-carboxamide
Uniqueness: The presence of the 4-fluorophenyl group in N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-cyclopropyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-3-1-13(2-4-15)17-7-8-18(23-22-17)24-11-9-14(10-12-24)19(25)21-16-5-6-16/h1-4,7-8,14,16H,5-6,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQJLWGEVOKRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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